molecular formula C18H21N7S B11292773 N,N-dimethyl-3-{3-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

N,N-dimethyl-3-{3-[5-(2-methylpropyl)-1H-pyrazol-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}aniline

Cat. No.: B11292773
M. Wt: 367.5 g/mol
InChI Key: HCCDNKLUDCLDTQ-UHFFFAOYSA-N
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Description

N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE is a complex organic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings

Properties

Molecular Formula

C18H21N7S

Molecular Weight

367.5 g/mol

IUPAC Name

N,N-dimethyl-3-[3-[5-(2-methylpropyl)-1H-pyrazol-3-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline

InChI

InChI=1S/C18H21N7S/c1-11(2)8-13-10-15(20-19-13)16-21-22-18-25(16)23-17(26-18)12-6-5-7-14(9-12)24(3)4/h5-7,9-11H,8H2,1-4H3,(H,19,20)

InChI Key

HCCDNKLUDCLDTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=NN1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)N(C)C

Origin of Product

United States

Preparation Methods

The synthesis of N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring through cyclocondensation reactions, followed by the construction of the triazole and thiadiazole rings via cyclization reactions. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .

Chemical Reactions Analysis

N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE can undergo various chemical reactions, including:

Scientific Research Applications

N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar compounds to N-{3-[3-(3-ISOBUTYL-1H-PYRAZOL-5-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL}-N,N-DIMETHYLAMINE include other pyrazole, triazole, and thiadiazole derivatives. These compounds share structural similarities but differ in their functional groups and substitution patterns, which can significantly affect their chemical and biological properties. Examples of similar compounds include:

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